Methyl 3-amino-3-(4-nitrophenyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLZWBBGQKLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624491 | |
| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273920-24-4 | |
| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Chiral Building Block
The presence of a stereocenter alpha to the amino group and beta to the ester carbonyl makes this molecule a valuable chiral synthon. Its distinct functional groups allow for selective reactions, enabling the construction of complex, stereochemically defined molecules.
The β-amino acid structure inherent to methyl 3-amino-3-(4-nitrophenyl)propanoate makes it a direct precursor for the synthesis of the β-lactam ring, which is the core structural component of a major class of antibiotics, including penicillins and cephalosporins. researchgate.netnih.gov The synthesis involves the cyclization of β-amino acids or their derivatives. The biological activity of these antibiotics is highly dependent on the substituents attached to the four-membered ring, and using precursors like the title compound allows for the introduction of specific functionalities. nih.gov The development of new β-lactam antibiotics is crucial for combating bacterial resistance, often driven by β-lactamase enzymes that hydrolyze the antibiotic's ring. nih.govmdpi.com
In peptide synthesis, amino acids are sequentially coupled to form polypeptide chains. This compound can be used as a non-standard amino acid building block. masterorganicchemistry.com Its amino group can be protected while the methyl ester group temporarily protects the carboxylic acid. masterorganicchemistry.com This allows it to be incorporated into a growing peptide chain, after which the protecting groups can be selectively removed to allow for further chain elongation, a foundational concept in both liquid-phase and solid-phase peptide synthesis. masterorganicchemistry.com
The multiple reactive sites within this compound make it a useful starting point for synthesizing more complex organic structures. The amino group, the ester, and the nitro-functionalized phenyl ring can all undergo various chemical transformations. For instance, the Betti reaction, which involves an amino compound, an aldehyde, and a phenol, can be used with amino acid esters to create complex aminobenzylnaphthols with controlled stereochemistry. mdpi.com The nitro group on the phenyl ring is particularly useful as it can be readily reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation, opening pathways to a wide array of derivatives.
Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers with significant potential in biomedical applications like gene delivery and drug release. researchgate.netresearchgate.net These polymers are commonly synthesized via the Michael addition polymerization of a primary or secondary amine with a diacrylate. scirp.orgrsc.org β-Amino esters are key monomers in this process. nih.gov The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, leading to degradation into smaller, non-toxic molecules, which is a desirable characteristic for biomedical materials. researchgate.net The tertiary amines within the PBAE structure provide a "proton sponge" effect, which aids in the endosomal escape of therapeutic cargo like DNA or RNA into the cell's cytoplasm. researchgate.net By varying the specific β-amino ester and diacrylate monomers used, the properties of the resulting PBAE, such as molecular weight and end-group functionality, can be precisely tuned to optimize performance for specific applications. researchgate.netnih.gov
Development of Therapeutic Agents and Probes
The core structure of this compound serves as a scaffold that can be chemically modified to produce derivatives with a range of potential biological activities. Research on structurally related compounds provides a basis for exploring its potential in medicinal chemistry.
As discussed, the primary route to antibacterial agents from this precursor is through the synthesis of β-lactam antibiotics. nih.gov Beyond this, derivatives can be explored for other therapeutic effects.
Anti-inflammatory Effects: Research on related phenolic amide esters, such as methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has shown potent anti-inflammatory activity. nih.gov This compound was found to significantly inhibit the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in macrophage-like cells. nih.gov Other studies have demonstrated that compounds containing amino acid and phenolic moieties can exert anti-inflammatory effects. mdpi.com This suggests that derivatives of this compound, particularly if the nitro group is reduced and modified, could be developed into novel anti-inflammatory agents.
Antioxidant Effects: The development of compounds that can mitigate oxidative stress is a key area of research. Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-methoxyphenyl)amino]propanehydrazide have identified compounds with significant antioxidant properties, in some cases exceeding that of the standard antioxidant ascorbic acid. nih.govmdpi.com The antioxidant capacity is often linked to the presence of a phenolic hydroxyl group and an adjacent amino group, which can donate a hydrogen atom to neutralize free radicals. mdpi.com This indicates that modifying the nitrophenyl group of the title compound to a hydroxyphenyl group could yield derivatives with promising antioxidant activity.
Derivatives of the title compound have the potential to interact with and modulate the function of biological macromolecules.
Enzyme Activities: A critical strategy in overcoming antibiotic resistance is the development of β-lactamase inhibitors. nih.gov These inhibitors are co-administered with β-lactam antibiotics to protect them from enzymatic degradation by bacteria. Given that this compound is a precursor to β-lactams, it is also a foundational structure for creating novel β-lactamase inhibitors. nih.gov
Signaling Pathways: The mechanism of action for many therapeutic agents involves the modulation of intracellular signaling pathways. For example, the anti-inflammatory compound MHPAP was found to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.gov In a separate study, another related compound, methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate, was shown to suppress melanin (B1238610) production by activating the ERK signaling pathway, which in turn-led to the degradation of a key transcription factor. nih.gov These findings demonstrate that the core amino acid propanoate structure can be a platform for developing agents that selectively target and modulate key cellular pathways.
Data on Potential Applications of Related Compounds
The following table summarizes the observed biological activities of compounds structurally related to this compound, highlighting the potential for its derivatives.
| Related Compound Class/Example | Therapeutic Potential | Mechanism of Action / Target | Reference |
| β-Lactam Derivatives | Antibacterial | Inhibition of bacterial cell wall synthesis | researchgate.netnih.gov |
| β-Lactamase Inhibitors | Antibiotic Adjuvant | Deactivation of bacterial resistance enzymes | nih.gov |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (IL-6, TNF-α); Inhibition of NF-κB pathway | nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antioxidant, Anticancer | Free radical scavenging; Reduction of cancer cell viability | mdpi.com |
| Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate | Hyperpigmentation Treatment | Modulation of ERK signaling pathway; Proteasomal degradation of MITF | nih.gov |
| Poly(β-amino ester)s (PBAEs) | Gene/Drug Delivery | Biodegradable polymer matrix; Endosomal escape via proton sponge effect | researchgate.netnih.gov |
Research on this compound Remains Limited
Despite its well-defined chemical structure, publicly available research detailing the specific applications of this compound in organic synthesis, medicinal chemistry, and advanced materials science is currently scarce. While the compound is commercially available from several chemical suppliers, indicating its use in some capacity, dedicated studies exploring its utility as a synthetic building block or functional material are not prominently featured in scientific literature.
Advanced Materials Research
There is a lack of specific research on the use of Methyl 3-amino-3-(4-nitrophenyl)propanoate in the field of advanced materials. In principle, molecules containing both amino and ester functionalities can sometimes be utilized as monomers for the synthesis of polyamides or polyesters. The nitrophenyl group could also impart specific optical or electronic properties to a resulting polymer. However, no studies have been identified that explicitly describe the polymerization or incorporation of this compound into functional materials.
Chemical Reactivity and Derivatization of Methyl 3 Amino 3 4 Nitrophenyl Propanoate
Reactions of the Amino Group
The primary amino group in methyl 3-amino-3-(4-nitrophenyl)propanoate is a key site for derivatization, allowing for the introduction of a variety of substituents and the formation of new chemical linkages.
Acylation and Amidation Reactions (e.g., with acetic anhydride)
The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, enabling it to readily react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form amides. A common example of this transformation is the reaction with acetic anhydride.
In a typical acylation reaction, this compound would be treated with acetic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine. The base serves to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the formation of the N-acetylated product. The resulting compound, methyl 3-(acetylamino)-3-(4-nitrophenyl)propanoate, features an amide bond, which is a fundamental linkage in peptides and numerous biologically active molecules.
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product | Bond Formed |
| This compound | Acetic anhydride | Methyl 3-(acetylamino)-3-(4-nitrophenyl)propanoate | Amide |
The progress of this reaction can be monitored by spectroscopic techniques such as infrared (IR) spectroscopy, where the appearance of a characteristic amide C=O stretch would be observed, and by nuclear magnetic resonance (NMR) spectroscopy.
Formation of Peptidomimetics and Amino Acid Analogues
This compound is a β-amino acid ester. β-amino acids are structural isomers of the more common α-amino acids and are of significant interest in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability towards enzymatic degradation, better bioavailability, and increased receptor selectivity.
The incorporation of β-amino acids like 3-amino-3-(4-nitrophenyl)propanoic acid (after hydrolysis of the methyl ester) into peptide chains can induce unique secondary structures, such as helices and turns, that differ from those formed by α-peptides. This structural diversity is a key aspect in the development of novel therapeutic agents.
The amino group of this compound can be coupled with the carboxylic acid of an α- or β-amino acid (or a peptide) using standard peptide coupling reagents (e.g., DCC, HBTU). Similarly, the corresponding carboxylic acid of the title compound can be activated and coupled with the amino group of another amino acid. These reactions allow for the systematic construction of peptide analogues with tailored properties.
Transformations of the Ester Group
The methyl ester group is another site for chemical modification, offering pathways to alter the solubility and reactivity of the molecule.
Hydrolysis to the Carboxylic Acid
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(4-nitrophenyl)propanoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.
The conversion to the carboxylic acid is a crucial step for subsequent reactions, such as amide bond formation with other amino acids or amines, as described in the context of peptidomimetics.
Transesterification Reactions
Transesterification is a process in which the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting it with another alcohol in the presence of an acid or base catalyst.
For example, reacting the methyl ester with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would lead to the formation of ethyl 3-amino-3-(4-nitrophenyl)propanoate. This reaction is typically reversible, and an excess of the new alcohol is often used to drive the equilibrium towards the desired product. Transesterification can be a useful strategy for modifying the physical properties of the molecule, such as its solubility and volatility.
Modifications of the Nitrophenyl Moiety
The nitrophenyl group provides a handle for further functionalization, most notably through the reduction of the nitro group. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring.
The nitro group of the 4-nitrophenyl moiety can be readily reduced to a primary amino group, yielding methyl 3-amino-3-(4-aminophenyl)propanoate. This transformation is of great synthetic importance as it converts an electron-withdrawing group into an electron-donating group, significantly altering the electronic properties of the aromatic ring. The resulting aniline (B41778) derivative is a valuable intermediate for a variety of subsequent reactions.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used and often very clean method. The reaction is carried out by treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl).
Other Reducing Agents: A variety of other reducing agents can also be employed, such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂).
Table 2: Reduction of the Nitrophenyl Moiety
| Starting Material | Reagents | Product | Functional Group Transformation |
| This compound | H₂, Pd/C | Methyl 3-amino-3-(4-aminophenyl)propanoate | Nitro to Amino |
| This compound | Fe, HCl | Methyl 3-amino-3-(4-aminophenyl)propanoate | Nitro to Amino |
The resulting amino group on the phenyl ring can then undergo a wide range of reactions characteristic of anilines, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. This opens up a vast array of possibilities for further derivatization and the synthesis of complex target molecules.
Reduction of the Nitro Group to an Amine
One of the most fundamental transformations of the 4-nitrophenyl group is the reduction of the nitro moiety to a primary amine. This conversion is a critical step in the synthesis of various derivatives, as it dramatically alters the electronic properties of the aromatic ring. The reduction transforms the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group. masterorganicchemistry.com
A variety of chemical methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reductions using metals in acidic media. masterorganicchemistry.com
Catalytic Hydrogenation: This is a widely used method due to its clean nature and often high yields. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation can often be performed under neutral pH conditions, which is advantageous for substrates containing acid-sensitive functional groups. masterorganicchemistry.com The use of H₂-fine bubbles represents a modern, autoclave-free approach to this gas-liquid-solid phase reaction.
Metal-Based Reductions: The reduction of aromatic nitro compounds can also be efficiently achieved using easily oxidized metals in the presence of an acid. masterorganicchemistry.com Classical examples include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net Zinc (Zn) dust in acidic conditions, such as acetic acid, also provides a mild and effective method for this transformation. commonorganicchemistry.com An alternative involves using zinc dust with ammonium (B1175870) chloride for a less acidic option. researchgate.net Another established reagent is tin(II) chloride (SnCl₂), which is known for its mildness and can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comechemi.com
The choice of reducing agent can be critical to avoid affecting other functional groups within the molecule, such as the methyl ester.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | Notes |
| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in an alcohol solvent (e.g., Ethanol, Methanol) at room temperature. commonorganicchemistry.comresearchgate.net | A very common and efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| H₂ / PtO₂ | Hydrogen gas, Platinum(IV) oxide catalyst. wikipedia.orgechemi.com | Effective for reducing aliphatic and aromatic nitro compounds to amines. wikipedia.orgechemi.com |
| Fe / HCl | Iron powder in the presence of hydrochloric acid. masterorganicchemistry.comresearchgate.netechemi.com | A classic, robust, and cost-effective method for aromatic nitro reduction. researchgate.net |
| SnCl₂ | Tin(II) chloride, often in a solvent like ethanol. masterorganicchemistry.comcommonorganicchemistry.com | A mild reagent useful for selective reductions when other reducible groups are present. commonorganicchemistry.com |
| Zn / Acid | Zinc dust in the presence of an acid like acetic acid or hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com | Provides a mild reduction method. commonorganicchemistry.com |
Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Ring
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides that are substituted with strong electron-withdrawing groups. libretexts.orgopenstax.org The nitro group (-NO₂) is a powerful activator for this type of reaction. wikipedia.org It facilitates nucleophilic attack on the aromatic ring by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgscranton.edu
For the SₙAr reaction to proceed via the common addition-elimination mechanism, two conditions are generally required:
The presence of a strong electron-withdrawing group (like -NO₂) on the aromatic ring. chemistrysteps.com
The presence of a good leaving group (typically a halide such as F, Cl, Br, or I) on the ring. wikipedia.org
The electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgopenstax.org This specific orientation allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group. libretexts.org A meta-positioned nitro group does not provide this resonance stabilization, and thus, substrates with this arrangement are generally unreactive under SₙAr conditions. libretexts.orgopenstax.org
In the case of this compound, the molecule contains a strongly activating nitro group. However, the aromatic ring does not possess a suitable leaving group at any position. The substituents on the ring are the nitro group itself, hydrogen atoms, and the 3-amino-3-(methoxycarbonyl)propyl side chain. Hydrogen is a very poor leaving group and is not displaced in SₙAr reactions. scranton.edu
Therefore, this compound itself cannot directly undergo nucleophilic aromatic substitution by the SₙAr mechanism. For such a reaction to be feasible, a derivative would be required where a leaving group is present on the aromatic ring, for instance, at a position ortho to the nitro group.
Table 2: Illustrative Examples of Nucleophilic Aromatic Substitution (SₙAr)
| Substrate | Nucleophile | Conditions | Product |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, Room Temperature libretexts.org | N,N-Dimethyl-2,4-dinitroaniline |
| p-Chloronitrobenzene | Hydroxide ion (OH⁻) | 130 °C libretexts.orgopenstax.org | p-Nitrophenol |
| 2,4-Dinitrofluorobenzene | Amine (e.g., R-NH₂) | Mild conditions libretexts.orglibretexts.org | 2,4-Dinitrophenyl-amine derivative |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
For a related compound, 4-nitrophenyl-3-phenylpropanoate, the following 1H NMR data was reported in CDCl3 at 300 MHz: δ 8.26 (d, 2H), 7.35 (t, 1H), 7.28-7.25 (m, 4H), 7.20 (d, 2H), 3.10 (t, 2H), 2.95 (t, 2H) rsc.org. In another similar structure, methyl propanoate, the methyl ester protons appear as a singlet, the methylene (B1212753) protons as a quartet, and the terminal methyl protons as a triplet docbrown.info.
Based on these examples, the expected 1H NMR spectrum of Methyl 3-amino-3-(4-nitrophenyl)propanoate would show:
A singlet for the methyl ester protons (-OCH3).
A complex multiplet for the methylene protons (-CH2-), likely appearing as a doublet of doublets due to coupling with the adjacent methine proton.
A triplet or multiplet for the methine proton (-CH-).
A broad singlet for the amino protons (-NH2).
Two doublets in the aromatic region corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group are expected to be downfield compared to the protons meta to the nitro group.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH3 | ~3.7 | Singlet |
| -CH2- | ~2.8-3.0 | Doublet of Doublets |
| -CH(NH2)- | ~4.5-4.7 | Triplet |
| -NH2 | Variable (broad) | Singlet |
| Ar-H (ortho to NO2) | ~8.2 | Doublet |
Similar to the proton NMR, direct experimental 13C NMR data for the title compound is not prevalent in the reviewed literature. However, data from related compounds allows for a reliable prediction of the chemical shifts.
For 4-nitrophenyl-3-phenylpropanoate, the 13C NMR spectrum in CDCl3 at 125 MHz showed peaks at δ 170.6, 155.5, 145.4, 139.8, 128.8, 128.5, 126.8, 125.3, 122.6, 36.1, and 30.9 rsc.org. In methyl propanoate, the carbonyl carbon appears around 174.9 ppm, the methoxy (B1213986) carbon at 51.5 ppm, the methylene carbon at 27.5 ppm, and the methyl carbon at 9.2 ppm vaia.comdocbrown.info. The presence of the electron-withdrawing nitro group and the amino group will influence the chemical shifts of the aromatic carbons significantly libretexts.org.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~172 |
| C (aromatic, attached to NO2) | ~147 |
| C (aromatic, attached to CH) | ~145 |
| CH (aromatic) | ~128 |
| CH (aromatic) | ~124 |
| -CH(NH2)- | ~55 |
| -OCH3 | ~52 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While a specific mass spectrum for this compound was not found, the expected molecular ion peak [M]+ would be at m/z 224.21, corresponding to its molecular formula C10H12N2O4.
Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH3) to give a fragment at m/z 193, and the loss of the carbomethoxy group (-COOCH3) to give a fragment at m/z 165. Another prominent fragmentation would be the cleavage of the C-C bond between the chiral carbon and the methylene carbon. The presence of the nitro group can also lead to characteristic fragments, such as the loss of NO2 (m/z 178) or NO (m/z 194).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the amino, nitro, ester, and aromatic groups.
Based on data for similar compounds, the following IR absorptions can be predicted researchgate.netresearchgate.net:
N-H stretching: Two bands in the region of 3300-3500 cm-1 for the primary amine.
C-H stretching: Aromatic C-H stretching just above 3000 cm-1 and aliphatic C-H stretching just below 3000 cm-1.
C=O stretching: A strong absorption band around 1735-1750 cm-1 for the ester carbonyl group.
N-O stretching (nitro group): Two strong bands, one asymmetric stretch around 1510-1560 cm-1 and a symmetric stretch around 1345-1385 cm-1.
C-O stretching: An absorption in the region of 1100-1300 cm-1 for the ester C-O bond.
C=C stretching: Aromatic ring stretching absorptions in the 1400-1600 cm-1 region.
N-H bending: An absorption around 1580-1650 cm-1.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm-1) | Intensity |
|---|---|---|
| N-H (amine) | 3300-3500 | Medium |
| C=O (ester) | 1735-1750 | Strong |
| NO2 (asymmetric) | 1510-1560 | Strong |
| NO2 (symmetric) | 1345-1385 | Strong |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within a molecule. The presence of the 4-nitrophenyl chromophore is expected to dominate the UV-Vis spectrum of this compound.
For comparison, a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate reported UV-visible spectral data researchgate.net. Generally, nitrophenol derivatives exhibit strong absorption bands in the UV region. The spectrum of this compound is expected to show a strong absorption band likely between 270 and 300 nm, corresponding to the π → π* transition of the nitrophenyl group. The n → π* transition of the nitro group may appear as a weaker band at a longer wavelength. The exact position and intensity of the absorption maxima will be influenced by the solvent polarity.
X-ray Crystallography and Crystal Structure Analysis (for related compounds)
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While no crystal structure for this compound itself was found, the structures of several related compounds containing a nitrophenyl group have been determined researchgate.net.
For instance, the crystal structure of 2-amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-4H-chromene-3-carbonitrile DMF solvate has been reported researchgate.net. Such studies reveal the typical bond lengths and angles of the 4-nitrophenyl moiety. The C-N bond of the nitro group is typically around 1.47 Å, and the N-O bond lengths are around 1.22 Å. The nitro group is often found to be nearly coplanar with the benzene ring to maximize resonance stabilization. In the solid state, intermolecular hydrogen bonding involving the amino group and the nitro and/or ester groups would be expected to play a significant role in the crystal packing.
Computational Chemistry and Theoretical Studies
Conformational Analysis and Molecular Dynamics
Conformational analysis is critical for understanding the three-dimensional structure and flexibility of Methyl 3-amino-3-(4-nitrophenyl)propanoate. As a β-amino acid ester, the molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple possible conformers. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational preferences in different environments.
Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure and properties of molecules. For compounds containing nitro-aromatic systems, DFT methods have been successfully used to determine optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. nanobioletters.com
DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can precisely predict the geometric parameters (bond lengths and angles) of this compound. nanobioletters.com The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. nanobioletters.com A smaller gap suggests higher reactivity. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. nanobioletters.com
Below is a representative table of parameters that would be obtained from a DFT study, based on findings for a structurally similar compound, 4-nitrophenylisocyanate. nanobioletters.com
Table 1: Example of Calculated Quantum Chemical Parameters from a DFT Study
This table is illustrative, based on data for a related nitrophenyl compound. nanobioletters.com
| Parameter | Value |
|---|---|
| Electronic Energies | |
| HOMO Energy | -7.521 eV |
| LUMO Energy | -3.005 eV |
| HOMO-LUMO Gap | 4.516 eV |
| Selected Optimized Geometric Parameters | |
| C-N (Nitro Group) Bond Length | ~1.47 Å |
| N-O (Nitro Group) Bond Length | ~1.23 Å |
| C=C (Aromatic Ring) Bond Length | ~1.39 Å |
Prediction of Spectroscopic Properties
Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret and verify experimental data. DFT methods can simulate vibrational (FT-IR and Raman) and electronic (UV-Visible) spectra with a high degree of accuracy. nanobioletters.com
Calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.). For this compound, key predicted peaks would include N-H stretching from the amino group, C=O stretching from the ester, and symmetric/asymmetric stretching of the NO2 group. nanobioletters.com Theoretical UV-Visible spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions and the corresponding absorption maxima (λmax), which are related to the HOMO-LUMO energy gap. nanobioletters.com
The following table shows example vibrational frequencies that would be calculated for the molecule's key functional groups, based on a DFT study of a similar compound. nanobioletters.com
Table 2: Example of Predicted Vibrational Frequencies (FT-IR)
This table is illustrative, based on data for a related nitrophenyl compound. nanobioletters.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | ~3400 - 3500 |
| C-H Stretch (Aromatic) | ~3100 - 3200 |
| C=O Stretch (Ester) | ~1730 - 1750 |
| C=C Stretch (Aromatic) | ~1590 - 1610 |
| NO₂ Asymmetric Stretch | ~1520 - 1540 |
| NO₂ Symmetric Stretch | ~1340 - 1360 |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface (HS) analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in interactions such as hydrogen bonds and van der Waals contacts. mdpi.com
The following table illustrates the typical output from a Hirshfeld surface analysis, showing the percentage of the surface area corresponding to different intermolecular contacts, based on data for a related molecular crystal. nih.gov
Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis
This table is illustrative, based on data for a related compound. nih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 41.6% |
| C···H / H···C | 28.1% |
| O···H / H···O | 13.8% |
| C···C | 5.3% |
| N···H / H···N | 4.8% |
Molecular Docking Simulations (for related compounds with biological activity)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While specific biological targets for this compound are not extensively defined, related compounds containing the 4-nitrophenyl group or β-amino ester scaffold have been studied as inhibitors of various enzymes. nih.govchemrxiv.orgsdu.dk For instance, p-nitrophenyl hydrazones have been docked against cyclooxygenase-2 (COX-2) to evaluate their anti-inflammatory potential. chemrxiv.org A docking study of this compound or its analogues would involve placing the molecule into the active site of a target protein. The simulation calculates a binding affinity or score (e.g., in kcal/mol) and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket. sdu.dk
This information is invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective analogues.
Table 4: Example of Molecular Docking Results for a Related Compound
This table is illustrative, based on findings for related 15-LOX inhibitors. sdu.dk
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analogue 7e | 15-Lipoxygenase (15-LOX) | -9.20 | Gln598 |
| Analogue 7h | 15-Lipoxygenase (15-LOX) | -9.70 | Arg260, Val126 |
| Analogue 7j | 15-Lipoxygenase (15-LOX) | -9.80 | Gln762, Gln574, Thr443 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-amino-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves hydrogenation of nitro precursors. For example, (S)-methyl 2-(3,3-diphenylpropanamido)-3-(4-nitrophenyl)propanoate can be reduced using 10% Pd/C under H₂ at room temperature, followed by filtration through Celite to remove catalysts . Enantiomer-specific synthesis may require chiral auxiliaries or asymmetric catalysis, as seen in related compounds like (R)-methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . Key reagents include palladium catalysts for nitro-group reduction and lithium aluminum hydride for ester intermediates .
Q. How should researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer : Recrystallization using solvents like methanol or ethyl acetate is effective. Post-synthesis, purity is validated via:
- HPLC : To quantify impurities (<1% threshold).
- NMR Spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm for the nitrophenyl group).
- X-ray Crystallography : For structural confirmation, as demonstrated in related nitrophenylpropanoate derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Although GHS classification data is limited for this compound, general precautions include:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : At 0–6°C in airtight containers, similar to structurally related nitroaromatics .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) impact the reactivity and applications of this compound?
- Methodological Answer : Enantiomers like (S)- and (R)-forms (CAS 501030-96-2 and 501120-99-6) exhibit divergent biochemical interactions. For example, (S)-isomers may show higher affinity as enzyme inhibitors. Chiral HPLC with amylose-based columns can resolve enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may hinder crystallization.
- Catalyst Loading : Excess Pd/C (>10 wt%) can cause side reactions. Systematic Design of Experiments (DoE) optimizes parameters like temperature (20–40°C) and H₂ pressure (1–3 atm) .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to screen against targets (e.g., Murine Double Minute 2 (MDM2)) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity. PubChem data (CID 1219803-89-0) provides baseline structural parameters .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer : The compound acts as a β-alanine analog, competitively inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase. Kinetic assays (e.g., IC₅₀ determination via UV-Vis at λ = 340 nm) quantify inhibition. Structural analogs with methoxy or halogen substituents enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
